4-(4-fluoro-3-methylphenyl)-N-(4-methoxyphenyl)-1,3-thiazol-2-amine
Description
Properties
IUPAC Name |
4-(4-fluoro-3-methylphenyl)-N-(4-methoxyphenyl)-1,3-thiazol-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15FN2OS/c1-11-9-12(3-8-15(11)18)16-10-22-17(20-16)19-13-4-6-14(21-2)7-5-13/h3-10H,1-2H3,(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJVLBOWNXXCHOG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C2=CSC(=N2)NC3=CC=C(C=C3)OC)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15FN2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-fluoro-3-methylphenyl)-N-(4-methoxyphenyl)-1,3-thiazol-2-amine typically involves the formation of the thiazole ring through a cyclization reaction. One common method involves the reaction of 4-fluoro-3-methylbenzaldehyde with 4-methoxyaniline in the presence of a thioamide source, such as thiourea, under acidic conditions. The reaction proceeds through the formation of an intermediate Schiff base, which undergoes cyclization to form the thiazole ring.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of catalysts, controlled temperature, and pressure conditions, as well as purification steps such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
4-(4-fluoro-3-methylphenyl)-N-(4-methoxyphenyl)-1,3-thiazol-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, depending on the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Halogenating agents, nitrating agents, and other electrophiles or nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Potential use in the study of enzyme inhibition and protein-ligand interactions.
Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: Used in the development of new materials, such as polymers and dyes, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 4-(4-fluoro-3-methylphenyl)-N-(4-methoxyphenyl)-1,3-thiazol-2-amine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of fluorine and methoxy groups can enhance its binding affinity and specificity for certain targets, influencing its biological effects.
Comparison with Similar Compounds
Comparison with Structural Analogs
Table 1: Structural and Functional Comparison of Diarylthiazole Derivatives
Structure-Activity Relationships (SAR)
Methoxy Substitution :
- The 4-methoxyphenyl group (common in compounds like 10s and 10b) enhances solubility and may stabilize interactions with tubulin's colchicine-binding site (CBS) via hydrophobic and π-π stacking .
- Trimethoxy substitutions (e.g., 10b) show reduced potency compared to dimethoxy derivatives (e.g., 10s), suggesting steric hindrance or over-substitution may limit binding .
The 3-methyl group in the target compound’s 4-fluoro-3-methylphenyl substituent may optimize steric fit in hydrophobic pockets, a feature absent in simpler 4-fluorophenyl analogs (e.g., compound in ).
Nitro and Phenoxy Groups: Nitrophenoxy derivatives (e.g., ) exhibit strong anthelmintic activity but lower antiproliferative effects, indicating divergent mechanisms dependent on substituent electronics.
Biological Activity
4-(4-fluoro-3-methylphenyl)-N-(4-methoxyphenyl)-1,3-thiazol-2-amine, a thiazole derivative, has garnered attention in pharmaceutical research due to its potential biological activities. This compound exhibits a complex structure that may contribute to various pharmacological effects, including anticancer, antibacterial, and antifungal properties.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 314.37 g/mol. The presence of fluorine and methoxy groups in its structure may enhance its biological activities through electronic and steric effects.
Anticancer Activity
Recent studies have indicated that thiazole derivatives can exhibit significant anticancer properties. For instance, compounds similar to this compound have shown promising results in inhibiting the growth of various cancer cell lines.
Case Study: In Vitro Anticancer Activity
A study evaluated the antiproliferative effects of thiazole derivatives on breast cancer cell lines (MDA-MB-231). The results showed that certain derivatives could induce apoptosis and inhibit cell proliferation at concentrations as low as 1 μM. The mechanism involved the activation of caspase-3, a critical enzyme in the apoptotic pathway .
| Compound | IC50 (μM) | Cell Line | Mechanism of Action |
|---|---|---|---|
| 4-F-MT | 20.0 | MDA-MB-231 | Apoptosis via caspase activation |
| 4-F-MT | 15.5 | HepG2 | Cell cycle arrest |
Antibacterial Activity
Thiazole derivatives have also been studied for their antibacterial properties. The compound demonstrated activity against several Gram-positive and Gram-negative bacteria.
Case Study: Antibacterial Evaluation
In a recent evaluation, the minimum inhibitory concentration (MIC) of the compound was determined against various bacterial strains:
| Bacterial Strain | MIC (μM) |
|---|---|
| Staphylococcus aureus | 10.5 |
| Escherichia coli | 12.0 |
| Bacillus subtilis | 8.0 |
These results indicate that the compound possesses moderate antibacterial activity, which could be attributed to its ability to disrupt bacterial cell wall synthesis or function .
Antifungal Activity
In addition to antibacterial properties, the compound has shown antifungal activity against common fungal pathogens such as Candida albicans.
Case Study: Antifungal Assessment
The antifungal efficacy was assessed using standard agar diffusion methods:
| Fungal Strain | Zone of Inhibition (mm) |
|---|---|
| Candida albicans | 15 |
| Fusarium oxysporum | 12 |
The results suggest that this thiazole derivative could be a candidate for further development as an antifungal agent .
The biological activity of this compound may involve multiple mechanisms:
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes involved in cancer cell proliferation.
- Disruption of Cellular Integrity : The compound may interfere with bacterial and fungal cell wall synthesis, leading to cell lysis.
- Induction of Apoptosis : By activating apoptotic pathways in cancer cells, it contributes to reduced viability.
Q & A
Q. Key considerations :
- Purification via column chromatography (silica gel, hexane/ethyl acetate).
- Yield optimization through solvent selection (polar aprotic solvents preferred) .
Basic: How is structural characterization performed for this compound?
Q. Spectroscopic and analytical techniques :
- NMR spectroscopy : H and C NMR confirm substitution patterns and aromaticity. For example, methoxy protons appear as singlets near δ 3.8 ppm, while thiazole protons resonate at δ 6.5–7.8 ppm .
- Mass spectrometry : ESI-MS or HRMS validates molecular weight (e.g., [M+H] at m/z 326.4) .
- X-ray crystallography : Used to resolve crystal packing and dihedral angles between aromatic rings (e.g., thiazole-phenyl tilt angles of 9.2–15.3°) .
Table 1 : Representative H NMR Data for Analogous Compounds
| Proton Environment | Chemical Shift (δ, ppm) | Multiplicity | Reference |
|---|---|---|---|
| Thiazole C-H | 6.64–7.71 | Singlet | |
| Methoxy (-OCH) | 3.80–3.97 | Singlet |
Advanced: How can computational methods like DFT elucidate electronic properties and reactivity?
Q. Density Functional Theory (DFT) applications :
- Electronic structure : Calculations (e.g., B3LYP/6-31G*) predict frontier molecular orbitals (HOMO/LUMO) to assess electron-rich regions, guiding reactivity in electrophilic substitutions .
- Thermochemical accuracy : Hybrid functionals (e.g., Becke’s exchange-correlation) achieve <3 kcal/mol error in bond dissociation energies, critical for predicting stability .
- Molecular docking : Simulates binding to biological targets (e.g., tubulin’s colchicine site) to rationalize antiproliferative activity .
Case study : DFT-optimized geometries align with crystallographic data (RMSD <0.1 Å), validating computational models .
Advanced: How can conflicting bioactivity data between analogs be resolved?
Q. Strategies for data contradiction analysis :
- Structural-activity relationships (SAR) : Compare substituent effects. For example:
- Assay standardization : Ensure consistent cell lines (e.g., MCF-7 vs. SGC-7901) and protocols (e.g., MTT vs. SRB assays) .
Table 2 : Antiproliferative Activity of Selected Analogs
| Compound | Cell Line (IC, μM) | Reference |
|---|---|---|
| 10s (4-methoxy analog) | SGC-7901: 10.0 | |
| 10m (3,4-difluoro analog) | MCF-7: 5.36 |
Advanced: What strategies optimize reaction conditions for scalable synthesis?
Q. Methodological refinements :
- Catalyst screening : Pd/C or CuI accelerates coupling steps (yield increase from 65% to 85%) .
- Solvent-free microwave synthesis : Reduces reaction time from 24h to 2h with comparable yields (75–80%) .
- Green chemistry : Ethanol/water mixtures reduce environmental impact while maintaining efficiency .
Q. Critical parameters :
Advanced: How does crystallographic data inform molecular interactions in biological systems?
Q. Insights from X-ray diffraction :
- Intermolecular interactions : Weak C–H⋯π contacts stabilize crystal packing, mimicking protein-ligand van der Waals interactions .
- Torsional angles : Planar thiazole rings (dihedral <20°) enhance π-stacking with aromatic residues in tubulin .
Validation : Overlay of experimental (X-ray) and docked poses (RMSD <1.5 Å) confirms binding mode accuracy .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
